Haloperidol itself is an antipsychotic medication used to treat schizophrenia and other psychotic disorders. It is metabolized in the liver, where haloperidol-1-hydroxy-2'-D-glucuronide is produced predominantly via the action of uridine diphosphate-glucuronosyltransferase enzymes . This metabolic pathway is essential for understanding the drug's pharmacokinetics and potential therapeutic effects.
Haloperidol-1-hydroxy-2'-D-glucuronide falls under the category of glucuronides, which are conjugates formed through the glucuronidation process. It is classified as a phase II metabolite, indicating its role in drug metabolism where lipophilic compounds are converted into more hydrophilic forms for easier elimination from the body .
The synthesis of haloperidol-1-hydroxy-2'-D-glucuronide occurs enzymatically through glucuronidation, primarily in the liver. The key enzyme involved in this reaction is uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to haloperidol .
The glucuronidation reaction typically requires specific conditions, including:
The molecular formula of haloperidol-1-hydroxy-2'-D-glucuronide can be represented as with a molecular weight of approximately 420.89 g/mol. The compound features a glucuronic acid moiety linked to the haloperidol structure, which enhances its solubility and facilitates excretion.
The compound's structure includes:
This structure is crucial for its metabolic stability and interaction with biological systems .
Haloperidol-1-hydroxy-2'-D-glucuronide primarily undergoes metabolic reactions rather than typical organic reactions due to its stable glucuronide structure. Key reactions include:
Common reagents and conditions for these reactions include:
Haloperidol-1-hydroxy-2'-D-glucuronide itself does not exert significant pharmacological effects. Instead, it serves as a metabolite that influences the pharmacokinetics of haloperidol. The parent compound, haloperidol, acts by blocking postsynaptic dopaminergic D2 receptors in the brain, thereby reducing dopamine's effects in conditions such as schizophrenia and psychosis . The formation of haloperidol-1-hydroxy-2'-D-glucuronide aids in the clearance of haloperidol from the body.
Haloperidol-1-hydroxy-2'-D-glucuronide is typically characterized by:
The chemical properties include:
Relevant data indicates that approximately 18% of haloperidol is excreted as haloperidol glucuronide in urine following administration, highlighting its significance in drug metabolism .
Haloperidol-1-hydroxy-2'-D-glucuronide has several scientific applications:
Haloperidol-1-hydroxy-2'-D-glucuronide (CAS 100442-86-2) is a major phase II metabolite of the antipsychotic drug haloperidol. Its molecular formula is C₂₇H₃₃ClFNO₉, with a molecular weight of 570 g/mol [3] [6] [8]. The structure consists of haloperidol conjugated to D-glucuronic acid via a β-glycosidic bond at the 1-hydroxy position of haloperidol’s piperidine ring. This linkage occurs specifically at the anomeric carbon (C1) of glucuronic acid, resulting in a beta (β) configuration critical for biological recognition and stability [7].
Key structural features include:
Table 1: Structural Identifiers of Haloperidol-1-hydroxy-2'-D-glucuronide
Property | Value |
---|---|
CAS Registry Number | 100442-86-2 |
Systematic Name | Haloperidol-1-hydroxy-2'-β-D-glucuronide |
Molecular Formula | C₂₇H₃₃ClFNO₉ |
Molecular Weight | 570 g/mol |
Glycosidic Bond | β(1→2') |
Chemical Synthesis
The primary route involves a Mitsunobu reaction between activated D-glucuronic acid and haloperidol’s tertiary alcohol group. This method uses triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate nucleophilic displacement. Key steps include:
Enzymatic Biosynthesis
In vitro biosynthesis uses human liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs):
Table 2: Comparison of Synthesis Methods
Parameter | Chemical Synthesis | Enzymatic Biosynthesis |
---|---|---|
Key Reagents | Allyl glucuronate, Pd(0) | UDPGA, UGT enzymes |
Reaction Time | 48–72 hours | 2–4 hours |
Yield | 40–50% after purification | 75–85% |
Purity | ≥95% (after chromatography) | ≥90% (direct) |
Physiological Relevance | Low | High |
Solubility and Partitioning
Haloperidol-1-hydroxy-2'-D-glucuronide exhibits amphiphilic properties due to its glucuronide moiety:
Stability Profiles
Degradation pathways are pH- and temperature-dependent:
Table 3: Stability Parameters Under Varied Conditions
Condition | Degradation Rate | Primary Degradation Pathway |
---|---|---|
pH 1.0 (37°C) | t₁/₂ = 2 hours | Hydrolysis of glycosidic bond |
pH 7.4 (37°C) | t₁/₂ = 30 days | Oxidation |
pH 9.0 (37°C) | t₁/₂ = 10 days | β-Elimination |
Lyophilized (4°C) | <5% loss/year | N/A |
Analytical Characterization
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: